molecular formula C12H12BrFN2O B14038415 5-Bromo-3-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile

5-Bromo-3-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile

Cat. No.: B14038415
M. Wt: 299.14 g/mol
InChI Key: DHQGLNNDUDTVCG-UHFFFAOYSA-N
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Description

5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE is an organic compound that features a bromine, fluorine, and a tetrahydropyranyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzonitrile.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide, and may require catalysts or reagents such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially targeting specific biological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzonitrile: A precursor in the synthesis of the target compound.

    5-Bromo-3-fluoro-2-hydroxybenzonitrile: Another derivative with similar structural features.

Uniqueness

The presence of the tetrahydropyranyl group in 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

5-bromo-3-fluoro-2-(oxan-4-ylamino)benzonitrile

InChI

InChI=1S/C12H12BrFN2O/c13-9-5-8(7-15)12(11(14)6-9)16-10-1-3-17-4-2-10/h5-6,10,16H,1-4H2

InChI Key

DHQGLNNDUDTVCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2F)Br)C#N

Origin of Product

United States

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